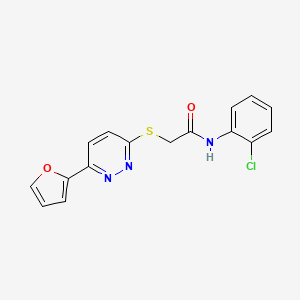![molecular formula C21H29N3O3 B2570157 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate CAS No. 938627-42-0](/img/structure/B2570157.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form 1-cyanocyclohexanol.
Carbamoylation: The cyanocyclohexyl intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl derivative with 4-(diethylamino)benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(dimethylamino)benzoate: Similar structure but with dimethylamino group instead of diethylamino.
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(methoxy)benzoate: Contains a methoxy group instead of a diethylamino group.
Uniqueness
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. The presence of the diethylamino group, in particular, may influence its solubility, reactivity, and biological activity.
Propiedades
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-24(5-2)18-11-9-17(10-12-18)20(26)27-16(3)19(25)23-21(15-22)13-7-6-8-14-21/h9-12,16H,4-8,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYWIYUGUCWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
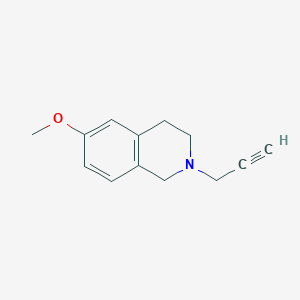
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)

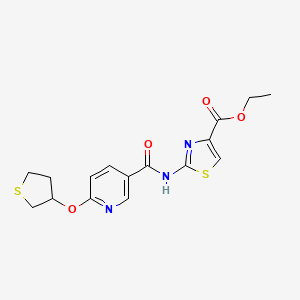
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2570082.png)
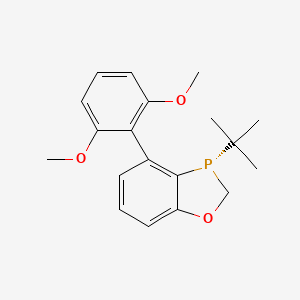

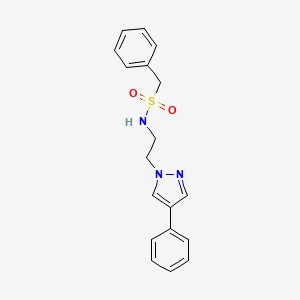

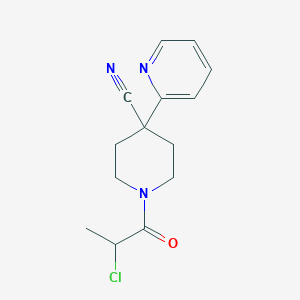
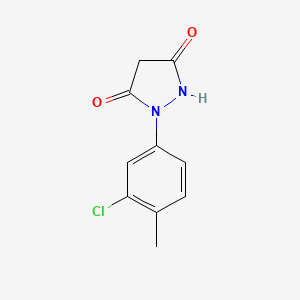
![2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2570093.png)
